molecular formula C12H11FN2 B1500462 3-Fluoro-5-(4-methylpyridin-3-yl)aniline CAS No. 791644-60-5

3-Fluoro-5-(4-methylpyridin-3-yl)aniline

Cat. No.: B1500462
CAS No.: 791644-60-5
M. Wt: 202.23 g/mol
InChI Key: MULBAHMTLUZJPU-UHFFFAOYSA-N
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Description

3-Fluoro-5-(4-methylpyridin-3-yl)aniline (CAS 791644-60-5) is a high-purity chemical compound with a molecular formula of C12H11FN2 and a molecular weight of 202.23 g/mol . This aniline derivative is characterized by a unique molecular architecture featuring a fluorinated phenyl ring directly linked to a 4-methylpyridin-3-yl group, making it a valuable bifunctional scaffold in medicinal chemistry and drug discovery research . Its structural motifs are commonly employed in the synthesis of kinase inhibitors and other biologically active molecules, where the aniline moiety can serve as a key synthetic intermediate. The compound requires specific storage conditions to maintain stability and is recommended to be kept sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

791644-60-5

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

3-fluoro-5-(4-methylpyridin-3-yl)aniline

InChI

InChI=1S/C12H11FN2/c1-8-2-3-15-7-12(8)9-4-10(13)6-11(14)5-9/h2-7H,14H2,1H3

InChI Key

MULBAHMTLUZJPU-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)C2=CC(=CC(=C2)F)N

Canonical SMILES

CC1=C(C=NC=C1)C2=CC(=CC(=C2)F)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 3-fluoro-5-(4-methylpyridin-3-yl)aniline, a comparative analysis with analogous aniline derivatives is provided below. Key differences arise from substituent electronic effects, steric hindrance, and solubility profiles.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₂H₁₁FN₂ 202.23 4-Methylpyridin-3-yl, F Intermediate in drug synthesis
3-Fluoro-5-(pyridin-3-yloxy)aniline C₁₁H₈FN₂O 203.20 Pyridin-3-yloxy, F Potential bioactivity via pyridine-oxygen linkage
3-Fluoro-5-(trifluoromethoxy)aniline C₇H₅F₄NO 195.12 Trifluoromethoxy, F High lipophilicity; used in agrochemicals
3-Fluoro-5-(pentafluorothio)aniline C₆H₄F₆NS 237.16 Pentafluorothio, F Pharmaceutical intermediate (A1 adenosine receptor modulation)
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline C₁₃H₉F₆N₂ 316.22 Trifluoromethyl (×2), pyridin-3-yl High electron-withdrawing effects; patented in medicinal chemistry
3-Fluoro-5-(methylthio)aniline C₇H₇FNS 156.20 Methylthio, F Enhanced nucleophilicity due to sulfur

Key Comparative Insights

Electronic Effects

  • The 4-methylpyridin-3-yl group in the target compound provides moderate electron-withdrawing effects compared to stronger electron-deficient substituents like trifluoromethoxy or pentafluorothio . This impacts reactivity in electrophilic substitution reactions .
  • Trifluoromethyl and pentafluorothio groups significantly reduce electron density, making their parent compounds less nucleophilic but more stable under acidic conditions .

Solubility and Lipophilicity

  • The trifluoromethoxy derivative (3-fluoro-5-(trifluoromethoxy)aniline) exhibits sparing water solubility (0.26 g/L at 25°C) due to its high halogen content .
  • In contrast, the methylpyridin-3-yl group in the target compound may improve solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to purely aromatic analogs .

Synthetic Utility

  • The pyridin-3-yloxy analog (3-fluoro-5-(pyridin-3-yloxy)aniline) is synthesized via nucleophilic aromatic substitution between 3,5-difluoronitrobenzene and 3-hydroxypyridine, highlighting its utility in constructing ether-linked heterocycles .
  • The target compound’s 4-methylpyridine group is advantageous in metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) due to its directing effects .

Biological Activity Pentafluorothio-substituted anilines (e.g., 3-fluoro-5-(pentafluorothio)aniline) demonstrate enhanced activity as allosteric modulators of the A1 adenosine receptor, attributed to the sulfur atom’s polarizability . The methylpyridin-3-yl group may confer selectivity in kinase inhibition due to its ability to form hydrogen bonds with active-site residues .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-fluoro-5-(4-methylpyridin-3-yl)aniline typically involves:

  • Construction or introduction of the fluorinated aromatic ring.
  • Installation of the 4-methylpyridin-3-yl substituent via cross-coupling reactions.
  • Functional group transformations to install the aniline (-NH2) group at the appropriate position.
  • Purification and isolation of the target compound.

Preparation via Palladium-Catalyzed Cross-Coupling Reactions

A key method for assembling the this compound structure is through palladium-catalyzed C–N or C–C bond-forming reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, involving halogenated fluoroanilines or fluorobenzenes and pyridinyl derivatives.

Procedure Highlights:

  • Starting Materials: 3-fluoro-5-halogenated aniline or fluorobenzene derivatives and 4-methylpyridin-3-yl boronic acid or halide.
  • Catalysts and Ligands: Pd2(dba)3, Xantphos, or triisopropylbiphenyl-2-yl phosphine (XPhos) are commonly used.
  • Bases: Potassium tert-butoxide (t-BuONa) or similar strong bases facilitate coupling.
  • Solvents: Toluene, dichloromethane (CH2Cl2), or methanol.
  • Reaction Conditions: Heating at 85–110 °C under nitrogen atmosphere for 6–12 hours.
  • Workup: Filtration through diatomaceous earth, extraction with ethyl acetate, washing with brine and water, drying over sodium sulfate, and concentration under reduced pressure.
  • Purification: Silica gel chromatography or recrystallization from solvents such as ethanol and heptane.

This method allows the installation of the 4-methylpyridin-3-yl group onto the fluorinated aromatic ring with high specificity and yield.

Direct Amination Using Organometallic Reagents

A more recent approach involves direct amination of fluorinated aromatic precursors using organometallic reagents such as trimethylaluminum:

  • Reaction of 3-fluoro-4-(4-methylpiperazin-1-yl)aniline with trimethylaluminum in anhydrous dichloromethane.
  • Subsequent addition of electrophilic reagents like methyl 3-acetaminocrotonate or (Z)-methyl-3-(2-(3-fluorophenoxy)acetamido)but-2-enoate.
  • Stirring at room temperature followed by aqueous quenching, extraction, and chromatographic purification.

This method provides a route to functionalized aniline derivatives with high regio- and chemoselectivity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Palladium-Catalyzed Cross-Coupling Pd catalyst (Pd2(dba)3), Xantphos/XPhos, t-BuONa, toluene, 85–110 °C High selectivity, broad substrate scope Requires expensive catalysts and inert atmosphere
Nitration and Reduction Acetic anhydride, fuming nitric acid, H2SO4, reflux HCl, NaOH Regioselective aniline introduction Multi-step, harsh nitration conditions
Organometallic Amination Trimethylaluminum, CH2Cl2, electrophilic esters Direct amination, mild conditions Sensitive reagents, requires careful handling

Research Findings and Yields

  • Yields for nitration and subsequent reduction steps typically range from 70–80% for each step, with overall yields around 50–60% after purification.
  • Cross-coupling reactions afford the desired product in moderate to high yields (60–85%) depending on catalyst loading and reaction time.
  • Organometallic amination methods report yields around 68% after chromatographic purification.

Notes on Purification and Characterization

  • Purification is commonly achieved by silica gel chromatography using solvent systems such as dichloromethane/methanol or recrystallization from ethanol/heptane mixtures.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Q & A

Q. What are the recommended synthetic strategies for preparing 3-Fluoro-5-(4-methylpyridin-3-yl)aniline?

The synthesis typically involves coupling reactions between fluorinated aniline derivatives and pyridine-containing intermediates. Key steps include:

  • Palladium-catalyzed cross-coupling : Aryl halides (e.g., 3-fluoro-5-bromoaniline) react with 4-methylpyridine-3-boronic acid under Suzuki-Miyaura conditions .
  • Nucleophilic aromatic substitution : Fluorine atoms in polyhalogenated anilines can be replaced by pyridine groups using copper(I) catalysts .
  • Protection of the amine group : To prevent side reactions, the aniline group is often protected with tert-butoxycarbonyl (Boc) before coupling .

Q. Example Reaction Conditions :

StepReagents/ConditionsYieldReference
CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C65–75%
DeprotectionHCl/dioxane, RT>90%

Q. How can the structural integrity of this compound be verified?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR : ¹⁹F NMR confirms fluorine substitution patterns (δ ≈ -110 to -120 ppm for aromatic F) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ = 217.0874 for C₁₂H₁₁FN₂) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for pyridine-aniline linkages .

Q. What are the primary biological activity assessment methods for this compound?

  • Enzyme inhibition assays : Test interactions with kinases or oxidoreductases using fluorescence-based protocols .
  • Cellular uptake studies : Radiolabeled (e.g., ¹⁸F) analogs track intracellular distribution via autoradiography .
  • In vitro toxicity : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

Advanced Research Questions

Q. How can regioselective fluorination be achieved during synthesis?

Regioselectivity challenges arise due to competing substitution pathways. Strategies include:

  • Directing groups : Use meta-directing substituents (e.g., -NO₂) to guide fluorine placement, followed by reduction to -NH₂ .
  • Electrophilic fluorination : Employ Selectfluor® or N-fluoropyridinium salts under controlled pH to target electron-rich positions .
  • Computational modeling : DFT calculations predict reactivity hotspots, optimizing reaction conditions .

Case Study : A 2025 patent achieved 85% regioselectivity using 3-nitro-5-(4-methylpyridin-3-yl)aniline as a precursor, followed by catalytic hydrogenation .

Q. How do solvent polarity and temperature affect the stability of this compound?

Stability studies reveal:

  • Polar aprotic solvents (DMF, DMSO) : Accelerate degradation at >60°C due to hydrolysis of the aniline group .
  • Non-polar solvents (toluene, hexane) : Enhance shelf life but reduce solubility for reactions .
  • Recommended storage : -20°C under inert atmosphere (N₂/Ar) with desiccants .

Q. Degradation Products :

ConditionMajor ByproductMechanism
High pH3-Fluoro-5-(4-methylpyridin-3-yl)phenolHydrolysis of -NH₂
High tempPyridine ring-opened aldehydesOxidative cleavage

Q. How to resolve contradictions in spectral data for this compound?

Discrepancies in NMR or MS data often stem from:

  • Tautomerism : The pyridine-aniline linkage may exhibit keto-enol tautomerism, altering peak positions .
  • Impurity profiles : Trace solvents (e.g., DMF) or starting materials (e.g., 3-fluoroaniline) produce overlapping signals .
  • Resolution : Use deuterated solvents (DMSO-d₆) for sharper NMR peaks and LC-MS/MS for impurity profiling .

Q. What computational tools are effective for studying its pharmacokinetic properties?

  • Molecular docking : AutoDock Vina predicts binding affinities to targets like EGFR or COX-2 .
  • ADMET prediction : SwissADME estimates bioavailability, BBB penetration, and CYP450 interactions .
  • Retrosynthesis AI : Tools like Pistachio or Reaxys propose novel synthetic routes .

Q. How to address low yields in large-scale synthesis?

Scale-up challenges include:

  • Mass transfer limitations : Use flow chemistry for efficient mixing and heat dissipation .
  • Catalyst poisoning : Pre-purify reagents to remove sulfur-containing impurities .
  • Workflow optimization :
    • Batch-wise coupling at 0.5 M concentration.
    • Replace Pd(PPh₃)₄ with cheaper Pd(OAc)₂ with ligand recycling .

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